molecular formula C15H20N2O2 B11856744 Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 1086394-98-0

Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B11856744
CAS No.: 1086394-98-0
M. Wt: 260.33 g/mol
InChI Key: VTCIBYYNHXLWPJ-UHFFFAOYSA-N
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Description

Benzyl 1,7-diazaspiro[44]nonane-7-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage Benzyl 1,7-diazaspiro[4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. One common method involves the use of tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate as an intermediate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate is unique due to its specific spiro structure and the presence of the benzyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1086394-98-0

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-8-15(12-17)7-4-9-16-15/h1-3,5-6,16H,4,7-12H2

InChI Key

VTCIBYYNHXLWPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)NC1

Origin of Product

United States

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